Saxagliptin N-Carboxybenzyl
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Overview
Description
Saxagliptin N-Carboxybenzyl is a derivative of saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the treatment of type 2 diabetes mellitus. Saxagliptin works by inhibiting the DPP-4 enzyme, which results in prolonged active incretin levels, thereby improving glycemic control .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of saxagliptin involves the amide coupling of N-Boc-3-hydroxyadamantylglycine and methanoprolineamide using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of saxagliptin often employs large-scale synthesis techniques, including the use of high-performance liquid chromatography (HPLC) for purification and quality control. The process involves multiple steps, including the preparation of intermediates, coupling reactions, and final purification .
Chemical Reactions Analysis
Types of Reactions
Saxagliptin N-Carboxybenzyl undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in an aqueous solution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of saxagliptin, which can be further analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Scientific Research Applications
Saxagliptin N-Carboxybenzyl has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying DPP-4 inhibitors and their interactions with other molecules.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Primarily used in the treatment of type 2 diabetes mellitus to improve glycemic control.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Saxagliptin N-Carboxybenzyl exerts its effects by inhibiting the DPP-4 enzyme, which prevents the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This inhibition results in increased levels of these hormones, leading to enhanced insulin secretion and reduced glucagon release, thereby improving glycemic control .
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: Another DPP-4 inhibitor with similar glycemic control properties.
Vildagliptin: Also a DPP-4 inhibitor, but with different pharmacokinetic properties.
Linagliptin: Known for its high selectivity for DPP-4 and minimal renal excretion.
Uniqueness
Saxagliptin N-Carboxybenzyl is unique due to its specific molecular structure, which provides a distinct pharmacokinetic profile and interaction with the DPP-4 enzyme. Its derivatives are also studied for their potential enhanced efficacy and reduced side effects compared to other DPP-4 inhibitors .
Properties
Molecular Formula |
C26H31N3O4 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
benzyl N-[(1R)-2-[(1R,3R,5R)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl]-1-[(5S,7R)-3-hydroxy-1-adamantyl]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C26H31N3O4/c27-13-20-7-19-8-21(19)29(20)23(30)22(28-24(31)33-14-16-4-2-1-3-5-16)25-9-17-6-18(10-25)12-26(32,11-17)15-25/h1-5,17-22,32H,6-12,14-15H2,(H,28,31)/t17-,18+,19-,20+,21+,22-,25?,26?/m0/s1 |
InChI Key |
DSLXQSYLYSTVKT-JRDSUQPKSA-N |
Isomeric SMILES |
C1[C@H]2C[C@H]2N([C@H]1C#N)C(=O)[C@@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)NC(=O)OCC6=CC=CC=C6 |
Canonical SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)NC(=O)OCC6=CC=CC=C6 |
Origin of Product |
United States |
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